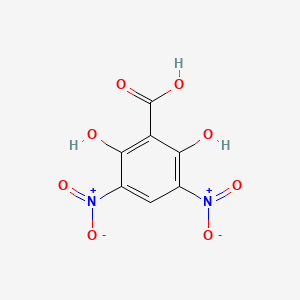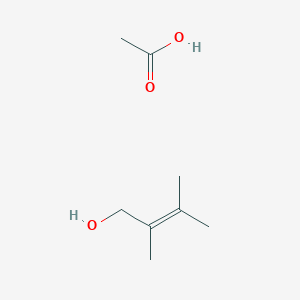
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate is an organic compound that features a thiosulfate group attached to an aminoethyl chain, which is further connected to a dihydroxyundecyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate typically involves the reaction of 2,11-dihydroxyundecylamine with ethyl thiosulfate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 25°C to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl derivatives.
Scientific Research Applications
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating the activity of enzymes. The aminoethyl chain can interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
S-2-(((9-Hydroxynonyl)amino)ethyl thiosulfate: Similar structure but with a shorter hydroxyalkyl chain.
S-2-(((2,11-Dihydroxy)decyl)amino)ethyl thiosulfate: Similar structure but with a different alkyl chain length.
Uniqueness
S-2-(((2,11-Dihydroxy)undecyl)amino)ethyl thiosulfate is unique due to its specific chain length and the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
21220-97-3 |
|---|---|
Molecular Formula |
C13H29NO5S2 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2,11-dihydroxy-1-(2-sulfosulfanylethylamino)undecane |
InChI |
InChI=1S/C13H29NO5S2/c15-10-7-5-3-1-2-4-6-8-13(16)12-14-9-11-20-21(17,18)19/h13-16H,1-12H2,(H,17,18,19) |
InChI Key |
SSNUGNZNFPSPGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(CNCCSS(=O)(=O)O)O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)

![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)








